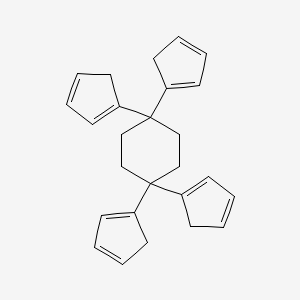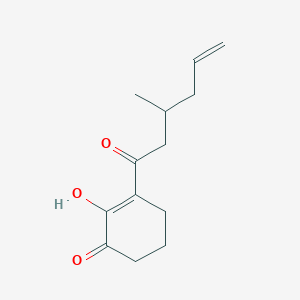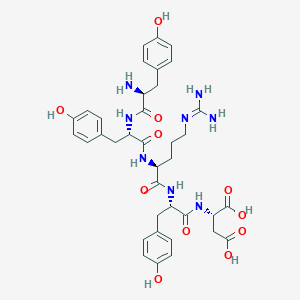
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an octa-2,4-dien-1-one chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an appropriate aliphatic chain precursor in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the octa-2,4-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of saturated derivatives of the original compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.
Comparación Con Compuestos Similares
- 3,4-Dihydroxyphenylacetone
- 3,4-Dihydroxyphenylpropan-2-one
- 3,4-Dihydroxyphenylpropiophenone
Uniqueness: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and biological properties compared to its simpler analogs. This extended conjugation can enhance its reactivity and potential biological activities .
Propiedades
Número CAS |
144094-14-4 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)octa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h4-10,16-17H,2-3H2,1H3 |
Clave InChI |
UQMBURUGYNVUPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)



![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)




![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
